molecular formula C9H4F3NO2S B1303371 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid CAS No. 243977-22-2

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid

Cat. No. B1303371
CAS RN: 243977-22-2
M. Wt: 247.2 g/mol
InChI Key: KKNFNNOZJDSWKR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid is an intermediate used in the synthesis of various compounds . It is often used for experimental and research purposes .

Scientific Research Applications

Synthesis of β-Secretase Inhibitors

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors. BACE inhibitors are a class of drugs that are being researched for their potential to treat Alzheimer’s disease by blocking the activity of β-secretase enzyme. This enzyme is involved in the production of amyloid-beta peptides, which can form plaques in the brain and are a hallmark of Alzheimer’s disease .

Proteomics Research

This compound is also utilized in proteomics research, which involves the study of proteomes and their functions. Proteomics is a broad field that encompasses various research applications, including the identification of proteins, their modifications, and interactions. The compound’s role in this field could be linked to its use as a reagent or a building block for more complex molecules that interact with proteins .

Future Directions

The use of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid in the agrochemical and pharmaceutical industries is expected to grow. The compound’s unique properties make it a valuable tool in the development of new products . It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Mode of Action

It’s known that hydrogen bonding and van der waals forces play an important role in the binding processes . More research is required to understand the compound’s interaction with its targets and any resulting changes.

Result of Action

It’s known that the binding processes are spontaneous , but the specific molecular and cellular effects need further investigation.

properties

IUPAC Name

5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)7-4(8(14)15)3-6-5(13-7)1-2-16-6/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNFNNOZJDSWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380676
Record name 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid

CAS RN

243977-22-2
Record name 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243977-22-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
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